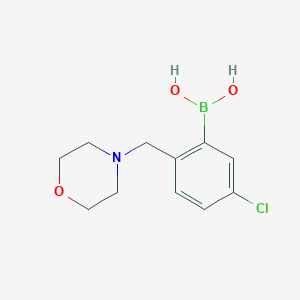
5-Chloro-2-(morpholinomethyl)phenylboronic acid
描述
5-Chloro-2-(morpholinomethyl)phenylboronic acid is a useful research compound. Its molecular formula is C11H15BClNO3 and its molecular weight is 255.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Chloro-2-(morpholinomethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This compound is characterized by the presence of a chlorophenyl ring and a morpholinomethyl group, which contribute to its pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C11H14BClN2O2
- Molecular Weight : 250.60 g/mol
The structure of this compound allows for reversible binding with diols, which is crucial for its biological activity, particularly in enzyme inhibition.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. Boronic acids are known to inhibit proteasomes, essential for protein degradation in cells. This mechanism is similar to Bortezomib, a well-known anticancer drug. The morpholine moiety enhances the compound's affinity for biological targets by facilitating hydrogen bonding and improving solubility in physiological conditions.
Enzyme Inhibition
Research indicates that compounds containing boronic acid functionalities can effectively inhibit various enzymes. Studies have shown that derivatives of boronic acids can selectively inhibit the activity of proteasomes, leading to apoptosis in cancer cells. For instance, this compound has been shown to inhibit proteasome activity in vitro, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Anticancer Activity
In vitro studies have demonstrated significant anticancer properties against various cell lines. For example:
- Cell Lines Tested : Breast cancer (MCF-7), leukemia (L1210)
- IC50 Values : The compound exhibited a reduction in cell viability at concentrations as low as 10 µM against MCF-7 cells and lower than 5 µM against L1210 cells.
These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.
Pharmacokinetics and Toxicity
The pharmacokinetic profile suggests moderate absorption and distribution characteristics. Studies indicate that the compound can cross the blood-brain barrier due to its lipophilic nature, enhancing its efficacy against central nervous system tumors. However, toxicity assessments reveal that while the compound shows promising anticancer activity, it also exhibits cytotoxic effects on normal cells at higher concentrations. Further optimization of its structure is necessary to improve selectivity towards cancer cells while minimizing off-target effects.
Case Studies and Research Findings
属性
IUPAC Name |
[5-chloro-2-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQFESPKQZBSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)CN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















